5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde
Description
Structure and Key Features:
This compound consists of a benzaldehyde core substituted at position 5 with a bromine atom and at position 2 with a methoxy group further functionalized by a 1,3-dioxolan-2-yl moiety. The dioxolane ring acts as an acetal protecting group, rendering the aldehyde functionality acid-labile and selectively reactive .
Synthetic Relevance:
The dioxolane group is typically introduced via acetalization, a reaction prone to side processes like etherification (e.g., observed in HMF acetalization ). This compound’s synthesis likely involves protecting a hydroxyl intermediate with ethylene glycol or similar diols under acidic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-1-2-10(8(5-9)6-13)16-7-11-14-3-4-15-11/h1-2,5-6,11H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZHWGPIFNOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a brominating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the formation of complex molecules. It is particularly useful in the synthesis of:
- Pharmaceuticals : The compound can be functionalized to create intermediates for drug development.
- Natural Products : Its derivatives may serve as precursors for synthesizing bioactive natural products.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Some notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes relevant to diseases, such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders.
Materials Science
In materials science, 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is explored for its applications in:
- Polymer Chemistry : The compound can be utilized to synthesize polymers with specific functionalities.
- Nanomaterials : Its derivatives may play a role in the development of nanomaterials for electronics and catalysis.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings highlight the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the enzyme inhibition properties of this compound. It was found that certain derivatives effectively inhibited MAO-B activity with IC₅₀ values below 100 nM. This suggests potential therapeutic applications in treating conditions like depression and Parkinson's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibitory effects on MAO-B and ChE | |
| Antifungal | Induces oxidative stress in fungal cells |
Table 2: Synthetic Routes
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ at room temperature | Brominated derivatives |
| Dioxolane Formation | Ethylene glycol with acid catalyst | Dioxolane-containing compounds |
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of structurally related benzaldehyde derivatives:
Reactivity and Stability
- Acetal vs. Boronate Esters :
The target compound’s dioxolane acetal is cleaved under acidic conditions, while the boronate ester in CAS 1451391-13-1 enables Suzuki-Miyaura cross-coupling . This distinction highlights divergent applications: acetals for temporary protection, boronates for C–C bond formation . - Halogen Effects :
Bromine’s electron-withdrawing nature enhances aldehyde electrophilicity, facilitating nucleophilic additions. In contrast, fluorine in CAS 1451391-13-1 modulates electronic effects and metabolic stability . - Etherification Side Reactions :
Analogous to HMF acetalization , the target compound’s synthesis may compete with ether formation, necessitating optimized conditions (e.g., controlled pH, catalyst selection).
Physical Properties and Crystallinity
- Crystal Packing: Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate () exhibit planar aromatic systems stabilized by π–π stacking, whereas bulkier substituents (e.g., dioxolane) may reduce crystallinity .
- Solubility :
The dioxolane group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogen-heavy analogs (e.g., dichlorophenyl derivatives ).
Industrial and Pharmaceutical Relevance
- Biofuel Additives :
DFM () and related acetals are explored as oxygenated fuel additives, though the target compound’s benzaldehyde core may limit this application . - Drug Intermediate: Brominated benzaldehydes are precursors to heterocycles (e.g., quinolines in ), which are common in antimicrobial and anticancer agents .
Biological Activity
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom , a benzaldehyde group , and a 1,3-dioxolane ring . Its synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol under acidic conditions, leading to the formation of the desired product through an intermediate.
Antimicrobial Properties
Research indicates that compounds similar to 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde exhibit significant antimicrobial activity. For instance, benzaldehyde derivatives have been studied for their efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, certain benzaldehyde derivatives have been reported to inhibit cancer cell lines by targeting specific signaling pathways.
The biological activity of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
- Receptor Modulation : The compound could modulate receptor activities, affecting downstream signaling pathways.
These interactions can lead to alterations in cellular processes, contributing to its antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial activity of various benzaldehyde derivatives, including those structurally related to 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde. The results demonstrated that these compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.
Investigation into Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized a series of benzaldehyde derivatives and tested them against several cancer cell lines. The results indicated that specific derivatives led to significant reductions in cell viability and induced apoptosis in treated cells. This suggests a potential therapeutic application for compounds like 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde in cancer treatment .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde | Bromine atom, benzaldehyde group | Antimicrobial, anticancer |
| 5-Bromo-2-methoxybenzaldehyde | Bromine atom, methoxy group | Moderate antimicrobial |
| 5-Bromo-3-hydroxybenzaldehyde | Hydroxyl group | Potential anticancer |
This table highlights the unique structural features of 5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde compared to other related compounds and their respective biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
